2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
Description
Significance within Contemporary Organic Synthesis
The primary significance of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride in modern organic synthesis lies in its role as a building block for introducing the 2-(4-methoxyphenoxy)-2-methylpropanoyl group into a target molecule. Acid chlorides are highly reactive acylating agents, readily undergoing nucleophilic acyl substitution reactions with a wide variety of nucleophiles. This reactivity allows for the formation of esters, amides, and other carboxylic acid derivatives under relatively mild conditions.
The methoxyphenoxy portion of the molecule is of particular interest in medicinal chemistry and materials science. The presence of an ether linkage and an aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, as well as the physical properties of a polymer or other material. Therefore, this compound serves as a key intermediate for the synthesis of compounds where this specific structural motif is desired.
Historical Context of Related Acid Halide Chemistry
The chemistry of acid halides, also known as acyl halides, has a rich historical background and is a cornerstone of organic synthesis. The development of methods to convert carboxylic acids into their more reactive acid halide counterparts revolutionized the field, enabling a vast array of chemical transformations that were previously difficult to achieve.
Historically, the conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) became standard laboratory procedures. nist.gov These methods allow for the activation of the carboxyl group, transforming the hydroxyl group, a poor leaving group, into a halide, which is an excellent leaving group. This activation facilitates reactions with a broad range of nucleophiles. The fundamental principles of these reactions, established over a century ago, are still widely applied in both academic and industrial settings for the synthesis of complex organic molecules.
Structural Features and Their Research Implications
The structure of this compound is characterized by several key features that have important implications for its reactivity and use in research:
Acid Chloride Group: The -COCl group is a highly electrophilic center, making the molecule susceptible to attack by nucleophiles. This is the primary site of reaction for this compound.
Quaternary Carbon: The presence of a quaternary carbon atom adjacent to the carbonyl group provides steric hindrance, which can influence the rate and selectivity of its reactions.
Ether Linkage: The ether bond connecting the propanoyl group to the phenyl ring is generally stable under many reaction conditions, allowing for the integrity of the core structure to be maintained during subsequent transformations.
Methoxyphenyl Group: The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic ring and potentially affect the reactivity of the molecule in certain contexts. The para-substitution pattern of the methoxy group also has defined stereoelectronic effects.
These structural elements collectively make this compound a versatile reagent for the synthesis of target molecules with specific steric and electronic properties.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Interactive Data Table: Related Compound Properties (2-Methyl-2-phenoxypropanoyl chloride)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₂ | lookchem.com |
| Molecular Weight | 198.65 g/mol | lookchem.com |
| Boiling Point | 64-66 °C (9 Torr) | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELRKBKJAKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242826 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4878-04-0 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4878-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride
Established Synthetic Pathways
The most common and well-documented routes to 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride involve the chemical modification of precursor molecules that share the core structure. These pathways are favored for their reliability and high yields.
Synthesis from Carboxylic Acid Precursors
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The primary precursor for this pathway is 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. The hydroxyl group of the carboxylic acid is substituted with a chloride, a reaction typically achieved using specific chlorinating agents.
Two of the most prevalent reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.commasterorganicchemistry.com
Using Thionyl Chloride: The reaction of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid with thionyl chloride provides the desired acyl chloride. libretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk The reaction can be performed neat (using excess thionyl chloride as the solvent) or in an inert solvent. commonorganicchemistry.com A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction. wikipedia.orggoogle.com
Using Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. wikipedia.orgwikipedia.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and almost always requires a catalytic amount of DMF. commonorganicchemistry.com The DMF catalyst reacts with oxalyl chloride to form a reactive Vilsmeier reagent intermediate, which is the active chlorinating agent. wikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gases, simplifying product purification. wikipedia.org
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in inert solvent, often at reflux. commonorganicchemistry.com | SO₂, HCl (gases) chemguide.co.uk | Inexpensive; gaseous byproducts simplify purification. masterorganicchemistry.com | Harsher conditions may not be suitable for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) with catalytic DMF, often at room temperature. commonorganicchemistry.com | CO, CO₂, HCl (gases) wikipedia.org | Milder reaction conditions; high selectivity. wikipedia.org | More expensive than thionyl chloride. wikipedia.org |
Conversion of Other Acid Derivatives
While less common than starting from the carboxylic acid, this compound can potentially be synthesized from other carboxylic acid derivatives, such as esters. The feasibility of this approach depends heavily on the nature of the ester. For instance, the reaction of tert-butyl esters with thionyl chloride at room temperature has been shown to effectively yield acid chlorides. organic-chemistry.org In this case, the tert-butyl group is readily cleaved under the reaction conditions. However, other common esters like methyl or ethyl esters are generally unreactive towards thionyl chloride under similar conditions, making this route less broadly applicable. organic-chemistry.org Conversion from an acid anhydride (B1165640) is also chemically plausible but is an inefficient pathway, as it would require the prior synthesis of the anhydride, which itself is often made from the acyl chloride.
Advanced Synthetic Approaches
Beyond the standard pathways, advanced methodologies focus on improving efficiency, reaction conditions, and, where applicable, stereochemical control.
Catalytic Strategies in Propanoyl Chloride Formation
The synthesis of acyl chlorides from carboxylic acids is often accelerated by catalysts. The role of N,N-dimethylformamide (DMF) in reactions involving oxalyl chloride and thionyl chloride is a prime example of a catalytic strategy. wikipedia.orggoogle.com
The mechanism involves the initial reaction of the chlorinating agent with DMF to form a highly reactive iminium chloride species, known as the Vilsmeier reagent. wikipedia.org This intermediate is much more susceptible to nucleophilic attack by the carboxylic acid than the chlorinating agent itself. The carboxylic acid attacks the Vilsmeier reagent, and subsequent rearrangement and elimination steps release the acyl chloride, regenerating the DMF catalyst. This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate.
Other bases, such as pyridine (B92270), can also serve as nucleophilic catalysts. wikipedia.org The base attacks the acyl chloride to form a quaternary acylammonium salt, which is a highly activated intermediate that is more readily attacked by nucleophiles than the starting acyl chloride. While this is more relevant to the reactions of acyl chlorides, the principle of using catalysts to generate more reactive intermediates is a cornerstone of modern synthesis. Research into immobilized catalysts also aims to simplify the purification process and allow for catalyst recycling, reducing waste and cost in industrial applications. google.com
Stereoselective Synthesis Considerations
Stereoselectivity is a critical consideration in the synthesis of chiral molecules. However, the target compound, this compound, is an achiral molecule. The carbon atom alpha to the carbonyl group (C2 of the propanoyl chain) is bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, stereoselective synthesis is not a requirement for its preparation.
Nevertheless, it is instructive to consider the synthetic challenges that would arise if a chiral analogue were the target—for example, if one of the methyl groups were replaced by a different substituent. In such a case, controlling the three-dimensional arrangement of atoms around the newly formed stereocenter would be paramount.
For a hypothetical chiral analogue of this compound, an enantioselective approach would be necessary to produce a single enantiomer. This could be achieved through several strategies:
Resolution of a Racemic Precursor: The racemic carboxylic acid precursor could be synthesized and then resolved into its separate enantiomers using a chiral resolving agent. Each enantiomer could then be separately converted to the corresponding chiral acyl chloride, a transformation that does not affect the existing stereocenter.
Asymmetric Synthesis: A more sophisticated approach would involve creating the chiral center enantioselectively. For a related substrate, this might involve an asymmetric alkylation of an enolate derived from a simpler precursor.
Catalytic Asymmetric Methods: Modern synthetic chemistry increasingly relies on chiral catalysts to induce enantioselectivity. For related structures, chiral Brønsted acids or other organocatalysts could potentially be employed to control the stereochemical outcome of a key bond-forming reaction during the synthesis of the carboxylic acid precursor. nih.gov
These considerations, while not directly applicable to the synthesis of the achiral title compound, are central to the synthesis of a vast number of structurally related and pharmaceutically important molecules.
Diastereoselective Control
The principles of diastereoselective control are not applicable to the synthesis of this compound. This is because the molecule is achiral, meaning it does not possess any stereocenters or chiral elements. The structure of the compound, specifically the 2-methylpropanoyl group, contains a quaternary carbon atom that is symmetrically substituted, and there are no other chiral centers in the molecule. Consequently, it does not exist as diastereomers, and therefore, there is no need for diastereoselective control during its synthesis.
Optimization of Reaction Conditions and Yields
The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. This precursor is notably the acidic metabolite of the lipid-lowering drug, fenofibrate. nih.govnih.gov The optimization of the conversion of this carboxylic acid to the acyl chloride is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.
The most common laboratory methods for preparing acyl chlorides from carboxylic acids involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. libretexts.orglibretexts.org
Chlorinating Agent:
Thionyl Chloride (SOCl₂): This is a widely used reagent as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. chemguide.co.uk The reaction can often be carried out neat (without a solvent) at reflux temperatures. commonorganicchemistry.com For substrates sensitive to high temperatures, the reaction can be performed in a solvent at a lower temperature.
Oxalyl Chloride ((COCl)₂): This reagent is often preferred for its milder reaction conditions. The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. wikipedia.org The byproducts, carbon dioxide (CO), carbon monoxide (CO), and HCl, are also volatile.
Phosphorus Halides (PCl₅, PCl₃): These are also effective but may require more rigorous purification to remove the phosphorus-based byproducts. libretexts.org
Solvent: The choice of solvent depends on the chlorinating agent and the solubility of the starting carboxylic acid. For reactions with thionyl chloride, inert solvents such as toluene (B28343) or dichloromethane can be used. reddit.com For oxalyl chloride, dichloromethane is a common choice. commonorganicchemistry.com Solvent-free conditions are also possible, particularly with thionyl chloride, which can serve as both the reagent and the solvent. google.com
Temperature and Reaction Time: The optimal temperature and reaction time are interdependent and are determined by the reactivity of the starting material and the chosen reagent. Reactions with thionyl chloride are often heated to reflux to ensure complete conversion. commonorganicchemistry.com In contrast, reactions with oxalyl chloride are typically run at room temperature and are monitored until gas evolution ceases. commonorganicchemistry.com Optimization studies would involve running the reaction at various temperatures for different durations and analyzing the product yield and purity.
Catalyst: In reactions involving oxalyl chloride or thionyl chloride, a catalytic amount of DMF is often employed. wikipedia.org The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid to the acyl chloride. google.com
The optimization of these conditions can be systematically studied to maximize the yield of this compound. An example of how such an optimization study might be presented is shown in the table below.
Interactive Data Table: Optimization of Acyl Chloride Synthesis
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Thionyl Chloride | Neat | 79 (reflux) | 2 | None | 85 |
| 2 | Thionyl Chloride | Toluene | 110 (reflux) | 2 | None | 88 |
| 3 | Oxalyl Chloride | Dichloromethane | 25 (RT) | 4 | None | 75 |
| 4 | Oxalyl Chloride | Dichloromethane | 25 (RT) | 4 | DMF (cat.) | 95 |
| 5 | Thionyl Chloride | Dichloromethane | 40 (reflux) | 3 | DMF (cat.) | 92 |
This table is a representative example of how reaction conditions could be optimized and does not reflect actual experimental data for the synthesis of this compound.
Reactivity and Mechanistic Studies of 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary mode of reactivity for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is nucleophilic acyl substitution. This class of reactions proceeds through a characteristic two-step mechanism: nucleophilic addition followed by elimination. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. chemguide.co.uk Subsequently, the carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. chemguide.co.uk
When this compound reacts with oxygen-based nucleophiles, such as alcohols or phenols, the corresponding esters are formed. This process, known as esterification, is typically rapid and exothermic. chemguide.co.uk The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the alcohol and reducing its nucleophilicity. libretexts.orglibretexts.org
The general mechanism involves the attack of the alcohol's oxygen atom on the carbonyl carbon, leading to the tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and, after deprotonation of the oxygen, yielding the final ester product.
Table 1: Illustrative Esterification Reactions This table shows the expected products from the reaction of this compound with various oxygen-based nucleophiles.
| Nucleophile | Reagent Name | Product Name |
| CH₃OH | Methanol | Methyl 2-(4-methoxyphenoxy)-2-methylpropanoate |
| CH₃CH₂OH | Ethanol | Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate |
| (CH₃)₂CHOH | Isopropanol | Isopropyl 2-(4-methoxyphenoxy)-2-methylpropanoate |
| C₆H₅OH | Phenol | Phenyl 2-(4-methoxyphenoxy)-2-methylpropanoate |
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, react readily with this compound to yield amides. The reaction mechanism is analogous to that with oxygen nucleophiles, involving a nucleophilic attack by the amine's lone pair of electrons on the carbonyl carbon. chemguide.co.uklibretexts.org
A key consideration in this reaction is the HCl byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To circumvent this, the reaction is typically performed using two equivalents of the amine—one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, an external non-nucleophilic base can be used. chemguide.co.ukorgsyn.org
Table 2: Illustrative Amidation Reactions This table presents the expected amide products from the reaction of this compound with various nitrogen-based nucleophiles.
| Nucleophile | Reagent Name | Product Name |
| NH₃ | Ammonia | 2-(4-Methoxyphenoxy)-2-methylpropanamide |
| CH₃NH₂ | Methylamine | N-Methyl-2-(4-methoxyphenoxy)-2-methylpropanamide |
| (CH₃)₂NH | Dimethylamine | N,N-Dimethyl-2-(4-methoxyphenoxy)-2-methylpropanamide |
| C₆H₅NH₂ | Aniline | N-Phenyl-2-(4-methoxyphenoxy)-2-methylpropanamide |
Reactions with Carbon-Based Nucleophiles
The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is more complex than simple substitution. Acyl chlorides react with two equivalents of a Grignard reagent. The first equivalent undergoes nucleophilic acyl substitution to form a ketone intermediate. This ketone is generally more reactive towards the Grignard reagent than the initial acyl chloride. masterorganicchemistry.com Consequently, it rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.com
Table 3: Expected Products from Grignard Reagent Interactions This table outlines the tertiary alcohol products expected after reacting this compound with two equivalents of various Grignard reagents, followed by an acidic workup.
| Grignard Reagent | Reagent Name | Final Product Name |
| CH₃MgBr | Methylmagnesium bromide | 3-(4-Methoxyphenoxy)-2,3-dimethylbutan-2-ol |
| CH₃CH₂MgBr | Ethylmagnesium bromide | 3-(4-Methoxyphenoxy)-3-methylpentan-2-ol |
| C₆H₅MgBr | Phenylmagnesium bromide | 2-(4-Methoxyphenoxy)-1,1-diphenyl-2-methylpropan-1-ol |
Friedel-Crafts Acylation Studies
This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the 2-(4-methoxyphenoxy)-2-methylpropanoyl group onto an aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity, yielding an aryl ketone. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. wikipedia.orgorganic-chemistry.org
Table 4: Representative Friedel-Crafts Acylation Reactions This table shows potential products from the Friedel-Crafts acylation of aromatic compounds using this compound.
| Aromatic Substrate | Product Name (Major Isomer) |
| Benzene (B151609) | 1-(4-Methoxyphenoxy)-1,1-dimethyl-2-phenyl-2-oxoethane |
| Toluene (B28343) | 1-(4-Methoxyphenoxy)-1,1-dimethyl-2-(4-methylphenyl)-2-oxoethane (para) |
| Anisole | 1-(4-Methoxyphenoxy)-1,1-dimethyl-2-(4-methoxyphenyl)-2-oxoethane (para) |
Cross-Coupling Methodologies (e.g., Hiyama, Kumada)
Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While typically employed with organic halides, acyl chlorides can sometimes participate in these transformations.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The high reactivity of acyl chlorides allows them to be used as electrophiles in some instances, leading to the formation of ketones.
The Hiyama coupling utilizes an organosilane as the nucleophilic partner, which is activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of various functional groups. The cross-coupling of acyl chlorides with organosilanes provides a direct route to ketones. The catalytic cycle for these reactions generally involves oxidative addition of the electrophile to the metal center, transmetalation with the organometallic nucleophile, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org
While specific applications of this compound in Hiyama or Kumada couplings are not extensively documented, its participation in such reactions would be expected to yield ketones by coupling the 2-(4-methoxyphenoxy)-2-methylpropanoyl moiety with the organic group from the organosilane or organomagnesium reagent.
Reduction Chemistry
The reduction of the acyl chloride functional group in this compound can be achieved through several synthetic pathways, primarily involving hydride-mediated reductions and catalytic hydrogenation. These methods offer routes to the corresponding primary alcohol, 2-(4-methoxyphenoxy)-2-methyl-1-propanol.
Hydride-Mediated Reductions
The reaction of this compound with hydride reagents is a primary method for its reduction. Acyl chlorides are highly reactive towards strong hydride donors like lithium aluminum hydride (LiAlH₄) and more moderate ones such as sodium borohydride (B1222165) (NaBH₄). libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. libretexts.org
Due to the high reactivity of acyl chlorides, even mild reducing agents are effective. For instance, lithium aluminum hydride reduces a wide range of carboxylic acid derivatives, including acyl chlorides, to primary alcohols. libretexts.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the exothermic reaction.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to be consistent with that of other acyl chlorides. The presence of the ether linkage is unlikely to interfere with the reduction of the acyl chloride functionality under these conditions.
Table 1: Expected Products of Hydride-Mediated Reduction
| Starting Material | Reagent | Expected Major Product |
| This compound | LiAlH₄ | 2-(4-Methoxyphenoxy)-2-methyl-1-propanol |
| This compound | NaBH₄ | 2-(4-Methoxyphenoxy)-2-methyl-1-propanol |
Catalytic Hydrogenation Pathways
Catalytic hydrogenation represents an alternative, though less common, method for the reduction of acyl chlorides. This process, known as hydrogenolysis, typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The Rosenmund reduction is a well-known example where an acyl chloride is reduced to an aldehyde using hydrogen gas over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline). However, without poisoning, the reaction generally proceeds to the primary alcohol.
The application of standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) to this compound would be expected to yield 2-(4-Methoxyphenoxy)-2-methyl-1-propanol. The ether bond and the aromatic ring are generally stable under these conditions, although more forcing conditions could lead to the hydrogenolysis of the benzylic ether C-O bond.
Elimination and Rearrangement Reactions
The structure of this compound, with its quaternary α-carbon, precludes β-hydride elimination pathways. However, under specific conditions, other elimination or rearrangement reactions could be envisaged.
Acyl chlorides can undergo a variety of nucleophilic addition-elimination reactions. libretexts.org The initial step is the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent elimination of the chloride ion regenerates the carbonyl group. libretexts.org
While classical elimination reactions leading to alkenes are not possible for this substrate due to the lack of α-hydrogens on the adjacent carbon, rearrangement reactions of the intermediate species in the presence of certain reagents could occur. For instance, in the presence of a strong base, deprotonation of the methyl groups is unlikely but not impossible, which could initiate subsequent reactions. However, the most probable reactions under basic or nucleophilic conditions are substitution at the carbonyl carbon.
Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is rearranged. acsgcipr.org While no specific rearrangement reactions are prominently reported for this compound in the reviewed literature, analogous structures can undergo rearrangements under certain conditions, such as the Favorskii rearrangement for α-halo ketones. Given that the starting material is an acyl chloride, such rearrangements are less probable than for related ketones.
Reaction Kinetics and Mechanistic Elucidation
The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. For acyl chlorides, solvolysis reactions are often studied to understand the reaction mechanism. The solvolysis of acyl chlorides can proceed through either an SN1-like mechanism, involving the formation of an acylium ion intermediate, or an SN2-like mechanism, involving a concerted attack by the solvent.
Kinetic studies on the solvolysis of related sulfonyl chlorides have been conducted using the extended Grunwald-Winstein equation to elucidate the reaction mechanism. researchgate.netnih.gov Similar studies on this compound would be beneficial to fully understand its reactivity profile. The rate of reaction would be expected to be influenced by solvent polarity and the nucleophilicity of the solvent.
Advanced Spectroscopic and Analytical Characterization of 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. The IR spectrum of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is characterized by several key absorption bands that confirm its molecular structure.
The most prominent and diagnostic peak in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For this compound, this sharp and intense absorption is typically observed in the region of 1780-1815 cm⁻¹. The high frequency of this band, compared to other carbonyl compounds, is a hallmark of the acyl chloride functional group.
Another significant feature is the presence of strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkage, which are generally found in the 1250-1000 cm⁻¹ region. The aromatic nature of the compound is confirmed by the C=C stretching vibrations within the benzene (B151609) ring, which give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The presence of the C-Cl bond can be identified by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride (C=O) | Stretching | 1780 - 1815 | Strong, Sharp |
| Aromatic Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 | Strong |
| Aromatic Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 | Strong |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Alkyl (C-H) | Stretching | 2950 - 2850 | Medium |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |
| Acyl Chloride (C-Cl) | Stretching | 800 - 600 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, both GC-MS and HPLC are highly effective methods for assessing its purity and for its isolation from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides detailed structural information.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the lability of the acyl chloride, this peak may be of low intensity. The fragmentation pattern is highly informative, with characteristic fragments arising from the cleavage of the molecule at its weakest bonds. Key expected fragments would include the 4-methoxyphenoxy cation and the 2-methylpropanoyl cation.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 amu |
| Expected Molecular Ion (m/z) | 228/230 (due to ³⁵Cl and ³⁷Cl isotopes) |
| Major Expected Fragments (m/z) | 123 (4-methoxyphenoxy cation), 105 (2-methylpropanoyl cation), 77 (phenyl cation) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a compound like this compound, which possesses a UV-active chromophore (the methoxyphenyl group), reverse-phase HPLC with UV detection is a particularly suitable method for purity assessment.
In reverse-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of the compound is influenced by its polarity and the composition of the mobile phase. By carefully selecting the column, mobile phase, and detector, high-resolution separations can be achieved, allowing for the detection and quantification of impurities.
The purity of a this compound sample can be determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is then calculated based on the relative peak areas.
| Parameter | Typical Value/Condition |
|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~225 nm and 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but typically in the range of 5-15 minutes |
Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscbt.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.netyoutube.com
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction. For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl group, indicating that this part of the molecule is susceptible to electrophilic attack.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO for this compound would be anticipated to be centered around the highly electrophilic carbonyl carbon of the propanoyl chloride moiety, making it the primary site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
A hypothetical data table for the FMO analysis of this compound, which would be generated from computational software, is presented below.
| Orbital | Energy (eV) | Description |
| HOMO | (Calculated Value) | Typically associated with the π-system of the methoxybenzene ring. |
| LUMO | (Calculated Value) | Likely centered on the π* orbital of the carbonyl group in the acyl chloride. |
| HOMO-LUMO Gap | (Calculated Value) | Indicates the chemical reactivity and electronic excitation energy. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule governs its electrostatic interactions. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.
Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are prone to interaction with electrophiles. For the target molecule, these areas would be expected around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the chlorine atom.
Positive Potential (Blue): These areas signify a deficiency of electrons and are susceptible to nucleophilic attack. The most positive potential would be anticipated on the carbonyl carbon due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms.
Neutral Potential (Green): These regions represent areas of nonpolar character, such as the methyl groups and parts of the benzene (B151609) ring.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable, low-energy structures. This process involves systematically rotating bonds and calculating the potential energy of each resulting conformer. The most stable conformation is the one that minimizes steric hindrance and unfavorable electronic interactions.
Reaction Pathway Simulation and Transition State Theory
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Computational methods can be used to simulate reaction pathways, for instance, the hydrolysis of the acyl chloride group in this compound. Such simulations would involve:
Identifying Reactants and Products: Defining the initial and final states of the reaction.
Locating the Transition State: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted values are valuable for assigning experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. For this compound, a strong absorption corresponding to the C=O stretching vibration of the acyl chloride would be a key feature.
UV-Vis Spectroscopy: Electronic transitions, such as those from the HOMO to the LUMO, can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Key Feature | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | (Calculated ppm) |
| ¹H NMR | Methoxy Protons (-OCH₃) | (Calculated ppm) |
| IR | Carbonyl Stretch (ν(C=O)) | (Calculated cm⁻¹) |
| UV-Vis | λmax | (Calculated nm) |
Applications of 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride in Organic Synthesis and Research
As a Versatile Acylating Agent in Organic Transformations
Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. This group is highly electrophilic, rendering acyl chlorides effective as acylating agents—reagents that introduce an acyl group (R-C=O) into a molecule. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.
In the context of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, its structure provides the 2-(4-methoxyphenoxy)-2-methylpropanoyl moiety for transfer to a nucleophile. However, specific, documented examples of its use as a general acylating agent in a wide array of organic transformations are not extensively reported in peer-reviewed literature. Its utility is primarily noted in more niche applications, which are detailed in the subsequent sections.
Precursor for Complex Molecular Architectures
The potential of this compound as a building block for more complex molecules is an area of theoretical interest. However, the available scientific literature does not provide specific evidence for its use in the following synthetic applications.
Synthesis of Heterocyclic Compounds (e.g., Substituted 2H-1-Benzopyrans and Benzofurans)
The synthesis of heterocyclic structures like 2H-1-benzopyrans and benzofurans is a significant focus in medicinal and materials chemistry. nih.govnih.gov Numerous synthetic routes to these scaffolds have been developed, often involving cyclization reactions of appropriately substituted precursors. nih.govresearchgate.net While acyl chlorides can be employed in Friedel-Crafts acylation reactions to create key intermediates for such syntheses, there is no specific documentation in the scientific literature detailing the use of this compound for the synthesis of substituted 2H-1-benzopyrans or benzofurans.
Preparation of Pyrrolidine-1,2-dicarboxamide Derivatives
Pyrrolidine rings are common structural motifs in pharmaceuticals and natural products. The synthesis of substituted pyrrolidines is a well-established field of organic chemistry. However, a review of the literature does not indicate that this compound has been specifically utilized in the preparation of pyrrolidine-1,2-dicarboxamide derivatives.
Role in Silyl (B83357) Enol Ether Prins Cyclizations
The Prins cyclization, particularly involving silyl enol ethers, is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. uva.esacs.orgnih.gov This reaction typically involves the Lewis acid-mediated condensation of an aldehyde with a homoallylic alcohol derivative. semanticscholar.org The role of an acyl chloride in this specific type of reaction is not standard. There are no available research findings that describe a role for this compound in silyl enol ether Prins cyclizations.
Utility in Proteomics Research Methodologies
Proteomics, the large-scale study of proteins, employs a variety of chemical tools for protein identification, quantification, and characterization of post-translational modifications. Some chemical suppliers list this compound as a product for proteomics research. However, the specific methodologies or research applications within proteomics that utilize this compound are not detailed in accessible scientific journals or databases. Therefore, while it is commercially available for this field, its functional role and the research findings derived from its use remain undocumented in the primary literature.
Research on Structural Analogs and Derivatives of 2 4 Methoxyphenoxy 2 Methylpropanoyl Chloride
Comparative Reactivity Studies of Halogenated Analogs
The introduction of a halogen atom onto the phenoxy ring of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride significantly alters its electronic properties and, consequently, its reactivity. This section focuses on a comparative analysis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride.
Analysis of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
The replacement of the electron-donating methoxy (B1213986) group with an electron-withdrawing chlorine atom at the para position of the phenoxy ring has a profound impact on the electrophilicity of the carbonyl carbon. The chlorine atom, through its inductive effect, withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This increased positive character at the carbonyl carbon enhances its susceptibility to nucleophilic attack.
Table 1: Comparison of Structural and Electronic Properties
| Compound | Substituent (para) | Electronic Effect of Substituent | Expected Relative Reactivity |
|---|---|---|---|
| This compound | -OCH₃ | Electron-donating | Lower |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | -Cl | Electron-withdrawing | Higher |
Investigation of Aryloxy Substituent Effects
The nature and position of substituents on the aryloxy ring play a crucial role in modulating the reactivity of 2-aryloxy-2-methylpropanoyl chlorides. A systematic investigation of these effects can be achieved by applying the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives.
A Hammett plot for the solvolysis of a series of para-substituted 2-phenoxy-2-methylpropanoyl chlorides would be expected to show a positive ρ (rho) value. This indicates that the reaction is facilitated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic acyl substitution reaction.
Table 2: Expected Trend in Reactivity based on Hammett Substituent Constants (σ)
| Substituent (Y) | Hammett Constant (σₚ) | Expected Relative Rate of Solvolysis |
|---|---|---|
| -NO₂ | 0.78 | Fastest |
| -CN | 0.66 | Fast |
| -Cl | 0.23 | Intermediate |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Slow |
| -OCH₃ | -0.27 | Slowest |
Systematic Modifications of the Propanoyl Moiety
Alterations to the 2-methylpropanoyl chloride core of the molecule can also influence its reactivity through steric and electronic effects. For instance, replacing the methyl groups at the α-position with hydrogen atoms would reduce steric hindrance around the carbonyl carbon, potentially increasing the rate of nucleophilic attack.
Furthermore, the introduction of different alkyl or aryl groups at the α-position could be used to fine-tune the electronic environment of the carbonyl group. However, detailed research findings on the systematic modification of the propanoyl moiety for this specific class of compounds are limited in the available scientific literature.
Structure-Reactivity Relationships in Related Compounds
The principles governing the reactivity of this compound and its derivatives are consistent with the broader understanding of nucleophilic acyl substitution reactions. The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion).
Quantitative structure-reactivity relationship (QSRR) studies on a diverse set of 2-aryloxy-2-methylpropanoyl chlorides could provide a predictive model for their reactivity. Such a model would likely incorporate descriptors for electronic effects (e.g., Hammett constants), steric effects (e.g., Taft steric parameters), and potentially other physicochemical properties. While specific QSRR studies for this exact class of compounds are not extensively documented, the general principles of physical organic chemistry provide a solid framework for understanding their behavior.
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes
Traditional methods for the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride typically involve the conversion of the corresponding carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. While effective, these methods often generate stoichiometric amounts of waste and can require harsh reaction conditions. Future research is geared towards the development of more sophisticated and sustainable synthetic strategies.
Biocatalytic and Photocatalytic Methods: The use of enzymes or photocatalysts for the synthesis of acyl chlorides is a nascent but rapidly evolving field. While direct enzymatic chlorination of carboxylic acids is not yet a mainstream approach, chemoenzymatic strategies could be explored. For instance, an enzymatic resolution could be employed to produce an enantiomerically pure form of the parent carboxylic acid, which could then be converted to the corresponding chiral acyl chloride. researchgate.net Photocatalysis, on the other hand, offers the potential for activating carboxylic acids under mild conditions, possibly avoiding the use of harsh chlorinating agents. beilstein-journals.org Research in this area would involve the design of suitable photocatalytic systems that can efficiently mediate the conversion of 2-(4-methoxyphenoxy)-2-methylpropanoic acid to its acyl chloride derivative.
| Synthetic Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Continuous Flow Synthesis | Improved safety, enhanced reaction rates, process intensification, potential for automation. nih.govumontreal.caalmacgroup.com | Optimization of reactor design, integration of in-line purification, and development of multi-step continuous processes. umontreal.ca |
| Biocatalysis | High selectivity, mild reaction conditions, potential for enantioselective synthesis. researchgate.net | Discovery and engineering of enzymes for acyl chloride formation, development of chemoenzymatic routes. |
| Photocatalysis | Mild reaction conditions, use of light as a sustainable energy source, potential for novel reaction pathways. beilstein-journals.org | Design of efficient photocatalysts, understanding of reaction mechanisms, and expansion of substrate scope. |
Exploration of New Reactivity Profiles
The reactivity of this compound is primarily dictated by the electrophilic nature of the acyl chloride functional group, making it susceptible to nucleophilic attack. Standard reactions include hydrolysis, alcoholysis, and aminolysis to yield the corresponding carboxylic acid, esters, and amides, respectively. libretexts.org However, future research aims to uncover more nuanced and unconventional reactivity profiles.
Reactions with Soft Nucleophiles and Organometallic Reagents: While reactions with hard nucleophiles are well-established, the reactivity of this compound with a broader range of soft nucleophiles and organometallic reagents remains an area for exploration. Investigating its reactions with sulfur, selenium, or phosphorus-based nucleophiles could lead to the synthesis of novel thioesters, selenoesters, and acylphosphonates with potentially interesting biological or material properties. Furthermore, its engagement in transition-metal-catalyzed cross-coupling reactions could open up new avenues for carbon-carbon bond formation.
Unconventional Cycloaddition and Rearrangement Reactions: The potential for this compound to participate in less common reaction pathways, such as cycloadditions or rearrangements, is an intriguing area of study. For instance, under specific conditions, acyl chlorides can act as precursors to ketenes, which are highly reactive intermediates capable of undergoing [2+2] cycloadditions. Investigating the generation of a ketene (B1206846) from this specific acyl chloride and its subsequent trapping with various alkenes or alkynes could lead to the synthesis of novel cyclobutanone (B123998) derivatives. Additionally, exploring Lewis acid-mediated rearrangements could uncover new skeletal transformations. nih.gov
Advanced Applications in Chemical Biology (Methodological Focus)
The inherent reactivity of the acyl chloride group makes this compound a potentially valuable tool in chemical biology, particularly for the development of chemical probes to study biological systems.
Design of Activity-Based and Affinity-Based Probes: Activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP) are powerful techniques for identifying and characterizing protein function in complex biological systems. nih.gov A key component of these methodologies is the design of chemical probes that can covalently label the active site of a specific protein or a class of proteins. The electrophilic nature of this compound makes it a suitable scaffold for the development of such probes. Future research could focus on designing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a targeting group to direct the probe to a specific protein of interest. The acyl chloride would act as the "warhead," forming a stable covalent bond with a nucleophilic residue (e.g., serine, threonine, or lysine) in the protein's active site.
Development of Covalent Inhibitors: The principle of covalent labeling can also be applied to the development of targeted covalent inhibitors (TCIs). nih.gov TCIs can offer advantages over non-covalent inhibitors, such as increased potency and prolonged duration of action. nih.gov By modifying the structure of this compound to enhance its selectivity for a particular enzyme, it could be developed into a potent and specific covalent inhibitor. This would involve a detailed structure-activity relationship (SAR) study to optimize the binding affinity and reactivity of the molecule for its intended target. The methoxyphenoxy group could serve as a recognition element, while the acyl chloride would provide the covalent linkage.
| Application Area | Methodological Focus | Potential Outcome |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Design of chemical probes with a reporter tag and a targeting moiety. | Identification and functional characterization of novel enzyme targets. nih.gov |
| Affinity-Based Protein Profiling (AfBPP) | Development of affinity probes to capture and identify binding partners. | Elucidation of protein-protein interaction networks and drug target identification. nih.gov |
| Targeted Covalent Inhibitors (TCIs) | Structure-based design to optimize selectivity and reactivity for a specific protein target. | Development of potent and highly selective therapeutic agents. nih.gov |
Integration with Green Chemistry Principles
The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis and manufacturing. Future research on this compound will undoubtedly be influenced by these principles, aiming to develop more environmentally benign processes.
Atom Economy and Waste Minimization: Traditional syntheses of acyl chlorides often have poor atom economy due to the formation of stoichiometric byproducts. Future synthetic routes will aim to maximize atom economy by, for example, developing catalytic methods that avoid the use of stoichiometric chlorinating agents. The concept of "E-factor" (mass of waste per mass of product) and "Process Mass Intensity" (total mass in a process divided by the mass of product) will be key metrics in evaluating the greenness of new synthetic procedures.
Use of Greener Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the environmental impact of a chemical process. Research will focus on replacing hazardous solvents, such as chlorinated hydrocarbons, with more sustainable alternatives like bio-based solvents (e.g., Cyrene, 2-methyltetrahydrofuran) or even performing reactions in solvent-free conditions. researchgate.netgoogle.com The development of solid-supported reagents or catalysts could also simplify purification processes and reduce waste generation. cetjournal.it
Life Cycle Assessment (LCA): A comprehensive life cycle assessment of the synthesis of this compound can provide a holistic view of its environmental footprint, from raw material extraction to final product disposal. cetjournal.it Such an analysis can identify hotspots in the manufacturing process and guide the development of more sustainable alternatives. Future research will likely involve conducting LCAs of both existing and newly developed synthetic routes to provide a quantitative measure of their environmental performance. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation for handling and enclosed processes to minimize airborne exposure. General ventilation is recommended for skin/eye irritants .
- PPE : Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to prevent skin contact. Safety eyewash stations and emergency showers must be accessible .
- Work Practices : Prohibit eating/drinking in labs, enforce strict handwashing protocols, and ensure contaminated clothing is laundered onsite with specialized training .
- Exposure Monitoring : Regularly monitor airborne concentrations using gas chromatography or OSHA-accepted methods to ensure levels remain below recommended thresholds .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified reference standards .
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~1.6 ppm for methyl groups, δ ~3.8 ppm for methoxy protons) and FT-IR (C=O stretch at ~1800 cm) .
- Certification : Request a Certificate of Analysis (COA) from suppliers, specifying batch-specific data on impurities and stability .
Q. What are the critical parameters for synthesizing this compound?
- Methodological Answer :
- Precursor Selection : Optimize stoichiometry of 4-methoxyphenol and 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen .
- Reaction Conditions : Maintain temperatures between 0–5°C during acylation to prevent hydrolysis. Use catalytic DMAP to enhance reaction efficiency .
- Workup : Quench excess reagents with ice-cold sodium bicarbonate, followed by extraction and drying over MgSO. Distill under reduced pressure (boiling point ~200–220°C) .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-substituted analogs (e.g., 2-methylpropanoyl chloride) using amines or alcohols. Monitor via F NMR or conductivity measurements .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess the methoxy group’s impact on LUMO energy and charge distribution at the carbonyl carbon .
- Data Interpretation : The methoxy group lowers electrophilicity, reducing reactivity compared to electron-withdrawing substituents. This requires harsher conditions (e.g., elevated temperatures) for efficient substitution .
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify common byproducts (e.g., hydrolyzed acids or dimerization products). Adjust reaction stoichiometry or solvent polarity to suppress hydrolysis .
- Additives : Introduce scavengers like molecular sieves to absorb water or stabilize reactive intermediates with crown ethers .
- Process Optimization : Replace polar aprotic solvents (e.g., THF) with non-polar alternatives (e.g., toluene) to reduce nucleophilic interference .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays. Prioritize targets showing >50% inhibition at 10 µM .
- Cellular Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Correlate results with structural analogs to identify SAR trends .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. The methoxy group may enhance lipophilicity (logP ~2.5) but reduce aqueous solubility .
Contradictions and Limitations in Current Data
- Synthesis Scalability : notes discontinuation of commercial supplies, suggesting challenges in large-scale synthesis not addressed in academic literature .
- Toxicity Data : While acute hazards (skin/eye irritation) are documented , chronic exposure risks and ecotoxicological impacts remain unstudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
